molecular formula C25H27N5O3 B1197701 2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

Cat. No.: B1197701
M. Wt: 445.5 g/mol
InChI Key: FIXHZJOAPUMNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, a piperazine ring, and a cyanoacetate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the cyanoacetate group with 2-methoxyethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a pharmacological agent, particularly in targeting serotonin receptors.

    Medicine: Explored for its antidepressant and anxiolytic properties in preclinical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT3 receptor, which is involved in modulating neurotransmitter release and neuronal excitability. This interaction can lead to antidepressant and anxiolytic effects by altering serotonin signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazin-1-yl)quinoxalin-2-yl methanone: Another compound with a similar structure but different functional groups.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a piperazine ring and quinoxaline core, but with additional methoxy and chromenone groups.

Uniqueness

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a 5-HT3 receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

InChI

InChI=1S/C25H27N5O3/c1-32-15-16-33-25(31)20(17-26)23-24(28-22-10-6-5-9-21(22)27-23)30-13-11-29(12-14-30)18-19-7-3-2-4-8-19/h2-10,20H,11-16,18H2,1H3

InChI Key

FIXHZJOAPUMNOS-UHFFFAOYSA-N

SMILES

COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate
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2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate
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2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

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